Platinum(IV) chloride

Übersicht

Beschreibung

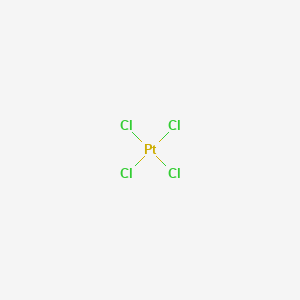

Platinum(IV) chloride, also known as this compound, is an inorganic compound composed of platinum and chlorine with the empirical formula PtCl₄. This brown-red solid features platinum in the +4 oxidation state and is known for its octahedral coordination geometry. This compound is primarily used in catalysis and the preparation of platinum nanoparticles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Platinum(IV) chloride can be synthesized through various methods. One common method involves the interaction of concentrated sulfuric acid (96 wt%) with alkali metal hexachloroplatinates(IV) at a temperature of 160°C. This method yields platinum tetrachloride with a purity of at least 95% . Another method involves heating chloroplatinic acid (H₂PtCl₆) to 220°C, which produces impure platinum tetrachloride. A purer product can be obtained by heating under chlorine gas at 250°C .

Industrial Production Methods

Industrial production of platinum tetrachloride typically involves high-temperature ampoule synthesis or halogenation and dehydration reactions in a stream of gaseous halogen or hydrogen halide. These methods are laborious and difficult to scale up but are widely used in practice due to the lack of alternatives .

Analyse Chemischer Reaktionen

Types of Reactions

Platinum(IV) chloride undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to platinum(II) chloride or elemental platinum.

Substitution: this compound can undergo substitution reactions with various ligands to form different platinum complexes.

Common Reagents and Conditions

Common reagents used in reactions with platinum tetrachloride include hydrogen chloride, sulfuric acid, and various ligands. Reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the desired products are formed .

Major Products Formed

Major products formed from reactions with platinum tetrachloride include platinum(II) chloride, chloroplatinic acid, and various platinum complexes depending on the ligands used .

Wissenschaftliche Forschungsanwendungen

Catalysis

Role in Organic Transformations:

Platinum(IV) chloride serves as a precursor for synthesizing platinum-based nanocatalysts used in organic transformations. For instance, it can catalyze reactions such as the domino synthesis of fused bicyclic acetals, showcasing its utility in synthetic organic chemistry .

Environmental Applications:

In environmental chemistry, platinum group elements (PGEs), including PtCl₄, are employed in automotive catalysts to mitigate emissions from fuel combustion. Their effectiveness in catalyzing reactions that reduce pollutants makes them critical in addressing environmental concerns .

Pharmaceutical Applications

Anticancer Research:

this compound has garnered attention for its potential use in anticancer therapies. Research indicates that it can form complexes with biomolecules, enhancing its therapeutic efficacy. The reduction of platinum(IV) to platinum(II) is particularly relevant since platinum(II) compounds are well-known for their anticancer properties, such as those found in cisplatin .

Case Study: Photocytotoxicity

A study investigated the phototoxic effects of titanium dioxide (TiO₂) modified with platinum(IV)-chloride complexes on murine macrophage cell lines. The results indicated that the presence of antioxidants during photodynamic treatment significantly increased cell viability, suggesting potential applications in cancer therapy and photodynamic treatment strategies .

Material Science

Nanostructured Materials:

this compound is utilized in the development of advanced materials, including photocatalysts. For example, biochars derived from olive stones have been used as carbonaceous supports for Pt/TiO₂ photocatalysts, demonstrating enhanced hydrogen production from aqueous glycerol photoreforming .

Mechanochemical Synthesis:

In green chemistry, PtCl₄ is applied in mechanochemical processes to synthesize platinum(II) β-diketonate complexes under milder conditions compared to traditional methods. This approach reduces energy consumption and enhances yield efficiency.

Environmental Impact Studies

Recent research has focused on the impact of platinum compounds on soil organisms. A study examined the effects of platinum on Folsomia candida (a soil invertebrate), highlighting concerns regarding environmental pollution and the ecological implications of using PGEs .

Comparative Analysis of Platinum Compounds

| Compound | Oxidation State | Coordination Geometry | Key Characteristics |

|---|---|---|---|

| Platinum(II) chloride | +2 | Square planar | More stable; used in anticancer drugs like cisplatin |

| Platinum(0) | 0 | Tetrahedral | Used in catalysis; less reactive than Pt(IV) |

| Platinum(VI) chloride | +6 | Octahedral | Rarely encountered; highly reactive |

Wirkmechanismus

The mechanism of action of platinum tetrachloride involves its ability to form complexes with various ligands. These complexes can interact with biological molecules, such as DNA, leading to potential anticancer effects. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve the formation of platinum-DNA adducts that inhibit DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Platinum(II) chloride: Similar to platinum tetrachloride but features platinum in the +2 oxidation state.

Platinum(IV) bromide: Similar structure but with bromine instead of chlorine.

Platinum(IV) fluoride: Similar structure but with fluorine instead of chlorine.

Uniqueness

Platinum(IV) chloride is unique due to its specific oxidation state and coordination geometry, which make it particularly useful in catalysis and the preparation of platinum nanoparticles. Its ability to form stable complexes with various ligands also distinguishes it from other platinum compounds .

Biologische Aktivität

Platinum(IV) chloride (PtCl) is a coordination compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Platinum(IV) complexes, including this compound, are prodrugs that require reduction to their active platinum(II) form to exert cytotoxic effects against cancer cells. The reduction process occurs primarily in tumor tissues, where the unique microenvironment facilitates the conversion of Pt(IV) to Pt(II). This transformation is crucial as it determines the efficacy of these compounds as anticancer agents. The reduction can be mediated by various intracellular reductants such as glutathione and ascorbic acid, which enhance the bioavailability of the active form .

Key Findings on Reduction and Anticancer Activity

- Reduction Properties : Studies indicate that slower-reducing platinum(IV) derivatives exhibit longer plasma half-lives and improved tumor accumulation, leading to enhanced anticancer activity in vivo. For instance, maleimide-bearing complexes demonstrated superior efficacy compared to faster-reducing counterparts .

- Cytotoxicity : Platinum(IV) complexes have shown promising in vitro cytotoxicity against various cancer cell lines. For example, specific complexes derived from Pt(IV) fenamato exhibited significantly lower IC values than traditional cisplatin, particularly in cisplatin-resistant cell lines .

Therapeutic Applications

This compound and its derivatives are being explored for a variety of therapeutic applications beyond traditional chemotherapy:

- Anticancer Therapy : The primary application remains in oncology, where platinum(IV) compounds are being developed to overcome resistance mechanisms associated with conventional platinum-based drugs like cisplatin. The incorporation of targeting moieties into platinum(IV) complexes has been shown to enhance selectivity for cancer cells while minimizing toxicity to healthy tissues .

- Photodynamic Therapy : Recent studies have investigated the use of platinum(IV) complexes in photodynamic therapy (PDT). For instance, surface-modified titanium dioxide nanoparticles incorporating Pt(IV) showed enhanced photodynamic activity when irradiated with visible light, suggesting potential applications in targeted cancer therapies .

Case Studies and Research Findings

A comprehensive review of recent studies highlights several key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

platinum(4+);tetrachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Pt/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEIPJNQGITEBL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014389 | |

| Record name | Platinum tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-96-1 | |

| Record name | Platinum tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13454-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3YUG71TU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Platinum Tetrachloride?

A1: Platinum Tetrachloride has the molecular formula PtCl4 and a molecular weight of 336.89 g/mol.

Q2: What spectroscopic techniques are used to characterize Platinum Tetrachloride?

A2: Researchers utilize various spectroscopic techniques to characterize Platinum Tetrachloride, including X-ray diffraction (XRD) [, , ], UV-Vis spectroscopy [, , ], and Fourier-transform infrared spectroscopy (FT-IR) [, ].

Q3: Is Platinum Tetrachloride soluble in water?

A3: Yes, Platinum Tetrachloride is soluble in water and forms a complex with water molecules (PtCl2(H2O)2) [].

Q4: Is Platinum Tetrachloride stable under ambient conditions?

A4: Platinum Tetrachloride is sensitive to moisture and should be stored under anhydrous conditions []. It can decompose at elevated temperatures [, ].

Q5: What are the catalytic properties of Platinum Tetrachloride?

A5: Platinum Tetrachloride exhibits catalytic activity in various reactions, including hydrogenation of alkenes [, ] and cyclorearrangement of allyl propynyl ethers [].

Q6: How does Platinum Tetrachloride act as a catalyst in the hydrogenation of alkenes?

A6: Platinum Tetrachloride, in the presence of a reducing agent like hydrogen or ethanol, forms catalytically active platinum species. These species promote the addition of hydrogen to the double bond of alkenes [].

Q7: Are there any examples of supported Platinum Tetrachloride catalysts?

A7: Yes, Platinum Tetrachloride supported on gamma-alumina (γ-Al2O3) has been shown to be a highly active heterogeneous catalyst for the hydrogenation of terminal double bonds [].

Q8: Has computational chemistry been used to study Platinum Tetrachloride?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of the Shilov reaction, where Platinum Tetrachloride catalyzes H-D exchange in alkanes [, ].

Q9: Does modifying the structure of Platinum Tetrachloride affect its activity?

A9: While specific SAR data for Platinum Tetrachloride is limited in the provided abstracts, it's known that the ligand environment significantly influences the reactivity and properties of platinum complexes [, , ].

Q10: Is Platinum Tetrachloride toxic?

A10: Yes, Platinum Tetrachloride has been shown to be toxic to cells in vitro. Studies on rabbit alveolar macrophages and human lung fibroblasts showed that PtCl4 decreased cell viability and affected cellular functions like phagocytosis and DNA synthesis [].

Q11: Are there any safety concerns regarding the use of Platinum Tetrachloride?

A11: Due to its toxicity, handling Platinum Tetrachloride requires caution. It is recommended to use appropriate personal protective equipment and follow safety guidelines [, ].

Q12: Has Platinum Tetrachloride been explored for drug delivery applications?

A12: Yes, a study explored the use of a Platinum Tetrachloride-coupled PEG-PEI complex as a potential drug carrier and gene delivery vector [, ].

Q13: How is Platinum Tetrachloride quantified?

A13: Various analytical methods are used for Platinum Tetrachloride quantification, including UV-Vis spectrophotometry for determining its concentration in solution [].

Q14: Does Platinum Tetrachloride pose any environmental risks?

A14: While specific data on the environmental impact of Platinum Tetrachloride is limited in the provided abstracts, its potential toxicity raises concerns about its release into the environment [, ].

Q15: When was Platinum Tetrachloride first synthesized?

A15: While the exact date of its first synthesis is unclear from the provided abstracts, early research on Platinum Tetrachloride dates back to at least the early 20th century [].

Q16: What are some examples of cross-disciplinary applications of Platinum Tetrachloride?

A16: Platinum Tetrachloride finds applications in diverse fields like materials science [, , , ], catalysis [, ], and medicinal chemistry [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.